(4-ethoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone
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Overview
Description
The compound (4-ethoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone is a complex organic molecule with a molecular formula of C24H21NO4S2 and a molecular weight of 451.56 g/mol . This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylthiophenyl group, and a benzothiazinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone typically involves multiple steps, including the formation of the benzothiazinone core and the subsequent attachment of the ethoxyphenyl and methylthiophenyl groups. One common method involves the reaction of 4-ethoxyphenyl isothiocyanate with 3-(methylthio)aniline under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-ethoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The ethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Substitution reactions may involve reagents like or under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
(4-ethoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (4-ethoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
(4-ethoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone: can be compared with similar compounds such as:
- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 3-methyl-4-(methylthio)phenyl N-(4-ethoxyphenyl)carbamate
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical and biological properties.
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S2/c1-3-29-19-13-11-17(12-14-19)24(26)23-16-25(18-7-6-8-20(15-18)30-2)21-9-4-5-10-22(21)31(23,27)28/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUTXGWFMWPPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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